Ferkuhinin

Description

Ferkuhinin is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure features a unique combination of phosphine donors and alkene moieties, enabling versatile binding modes with transition metals such as palladium, platinum, and rhodium . This ligand is synthesized via a multi-step protocol involving phosphine functionalization and alkene incorporation, resulting in a rigid yet adaptable framework that enhances catalytic activity in cross-coupling reactions, hydrogenation, and asymmetric synthesis .

Key structural attributes include:

- Multidentate coordination: this compound can adopt κ² (P,C) or κ³ (P,C,C) binding modes, depending on the metal center and reaction conditions.

- Electron-rich environment: The phosphine groups stabilize low-oxidation-state metals, while the alkene moiety participates in π-backbonding, improving catalytic turnover .

- Thermal stability: this compound-based complexes exhibit decomposition temperatures above 200°C, making them suitable for high-temperature reactions .

Properties

IUPAC Name |

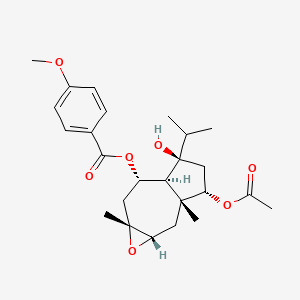

[(1aS,2aR,3S,5R,5aS,6S,7aR)-3-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O7/c1-14(2)25(28)13-19(30-15(3)26)23(4)12-20-24(5,32-20)11-18(21(23)25)31-22(27)16-7-9-17(29-6)10-8-16/h7-10,14,18-21,28H,11-13H2,1-6H3/t18-,19-,20-,21+,23-,24+,25+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCJHPGZGVBMFG-TZIRWMJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CC(C2(C1C(CC3(C(C2)O3)C)OC(=O)C4=CC=C(C=C4)OC)C)OC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(C[C@@H]([C@]2([C@H]1[C@H](C[C@@]3([C@H](C2)O3)C)OC(=O)C4=CC=C(C=C4)OC)C)OC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ferkuhinin involves multiple steps, starting from simpler organic molecules. The key steps include:

- Formation of the azulene core through cyclization reactions.

- Introduction of the oxirane ring via epoxidation.

- Functionalization of the azulene core with acetyloxy and hydroxy groups.

- Esterification with 4-methoxybenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy groups in the compound can undergo oxidation to form ketones or aldehydes.

Reduction: The oxirane ring can be reduced to form diols.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of diols.

Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of various functional groups on biological activity. Its multiple stereocenters make it an interesting subject for stereochemical studies.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may impart specific biological activities that could be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Ferkuhinin exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups and stereochemistry play a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Cross-Coupling Reactions

This compound-Pd complexes demonstrate superior activity in Suzuki-Miyaura couplings compared to PPh₃ and COD-based systems:

| Catalyst | Substrate Scope | Turnover Frequency (TOF, h⁻¹) | Yield (%) |

|---|---|---|---|

| Pd/Ferkuhinin | Aryl chlorides | 1,200 | 95–98 |

| Pd/PPh₃ | Aryl bromides | 350 | 70–85 |

| Pd/COD | Aryl iodides | 800 | 88–92 |

Key Findings :

Hydrogenation Reactions

In asymmetric hydrogenation of ketones, this compound-Rh complexes achieve 92–98% enantiomeric excess (ee), outperforming PPh₃ (50–70% ee) and COD (75–85% ee). This is attributed to this compound’s rigid chiral environment and dual electron-donor sites .

Limitations and Trade-offs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.